molecular formula C17H16ClNO3 B144752 Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester CAS No. 135813-46-6

Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester

Cat. No. B144752
M. Wt: 317.8 g/mol
InChI Key: XXZDYDXEASTJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester, also known as Ibuprofen benzoyl chloride, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic effects. This compound is synthesized by the reaction of benzoyl chloride and 2-chloro-5-(1-methylethyl)aniline in the presence of a base.

Mechanism Of Action

The mechanism of action of Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester benzoyl chloride is based on its ability to inhibit the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester benzoyl chloride reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester benzoyl chloride has been shown to have a number of biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of leukocyte migration, and the modulation of cytokine production. It has also been shown to have antioxidant properties and to be able to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester benzoyl chloride is widely used in laboratory experiments due to its well-established pharmacological properties. It is relatively easy to synthesize and is commercially available in large quantities. However, its use is limited by its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for research on Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester benzoyl chloride. These include the development of new synthetic methods for its production, the investigation of its pharmacological properties in different disease models, and the development of new formulations for improved drug delivery. Additionally, there is a need for further research on the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester benzoyl chloride involves the reaction of benzoyl chloride and 2-chloro-5-(1-methylethyl)aniline in the presence of a base. The reaction takes place at room temperature and yields a white crystalline solid. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester benzoyl chloride has been extensively studied for its pharmacological properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. It is also used as an analgesic and antipyretic medication.

properties

CAS RN

135813-46-6

Product Name

Benzoic acid, 5-(benzoylamino)-2-chloro-, 1-methylethyl ester

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

propan-2-yl 5-benzamido-2-chlorobenzoate

InChI

InChI=1S/C17H16ClNO3/c1-11(2)22-17(21)14-10-13(8-9-15(14)18)19-16(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)

InChI Key

XXZDYDXEASTJNF-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)Cl

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)Cl

Other CAS RN

135813-46-6

synonyms

propan-2-yl 5-benzamido-2-chloro-benzoate

Origin of Product

United States

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